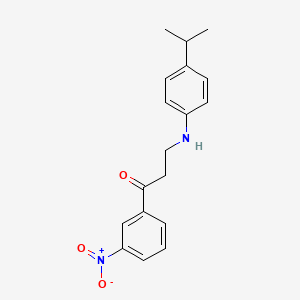

3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone

Description

3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone (CAS: 346445-29-2) is a synthetic organic compound with the molecular formula C₁₆H₁₉NOS and a molecular weight of 273.4 g/mol. It features a propanone backbone substituted with a 3-nitrophenyl group and a 4-isopropylanilino moiety. Its structural uniqueness lies in the electron-withdrawing nitro group on the phenyl ring and the bulky isopropyl substituent on the anilino group, which may influence reactivity and biological interactions.

Properties

IUPAC Name |

1-(3-nitrophenyl)-3-(4-propan-2-ylanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-13(2)14-6-8-16(9-7-14)19-11-10-18(21)15-4-3-5-17(12-15)20(22)23/h3-9,12-13,19H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNMSHFHISTYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477334-27-3 | |

| Record name | 3-(4-ISOPROPYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone, also known by its CAS number 477334-27-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula for 3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone is C18H20N2O3. It features a propanone backbone with an isopropylaniline and a nitrophenyl substituent, which contribute to its unique chemical reactivity and biological activity.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have shown that derivatives of phenylpropanones can inhibit cell proliferation in various cancer cell lines. The presence of the isopropyl group enhances antiproliferative activity, suggesting that 3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone may also possess similar properties.

- Case Study : In vitro assays conducted on related compounds revealed IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer potential .

The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells.

Synthesis Methods

The synthesis of 3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone can be achieved through various methods, commonly involving reactions between appropriate aryl halides and isopropylaniline under controlled conditions. Typical reagents include:

- Isopropylaniline

- Nitrobenzene derivatives

- Catalysts such as palladium on carbon (Pd/C)

The reaction conditions must be optimized for yield and purity, often requiring solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Table: Biological Activity Summary

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with 3-(4-Isopropylanilino)-1-(3-nitrophenyl)-1-propanone. Potential studies could include:

- In vivo studies : To assess therapeutic efficacy and safety profiles.

- Mechanistic studies : To clarify the pathways involved in its anticancer effects.

- Structure-activity relationship (SAR) studies : To optimize the compound for enhanced potency and selectivity.

Comparison with Similar Compounds

Structural Variations in Propanone Derivatives

The following table summarizes key structural analogs and their substituent differences:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Bulky substituents (e.g., isopropyl in the target compound vs. ethyl in CID 4605410) increase steric hindrance, which may reduce metabolic degradation but also limit solubility .

- Polarity and Solubility: The phenoxy group in CID 5072179 introduces additional aromaticity and polarity, increasing molecular weight (362.4 g/mol) compared to the target compound (273.4 g/mol) . Halogenated derivatives (e.g., 4-chloro in CAS 477334-23-9) exhibit higher lipophilicity, favoring membrane permeability .

Collision Cross-Section and Mass Spectrometry Data

For 3-(4-ethylanilino)-1-(3-nitrophenyl)-1-propanone (CID 4605410), collision cross-section (CCS) values were predicted as follows:

Similar data for the target compound is unavailable, but analogs with larger substituents (e.g., phenoxy in CID 5072179) are expected to have higher CCS values due to increased molecular volume.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.